molecular formula C13H9NO3 B8804540 2-Nitro-9h-fluoren-1-ol CAS No. 6344-59-8

2-Nitro-9h-fluoren-1-ol

Cat. No.: B8804540
CAS No.: 6344-59-8
M. Wt: 227.21 g/mol
InChI Key: NKAYMSAPNXUYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing Fluorene (B118485) Derivatives in Organic and Material Sciences

The fluorene ring system is a rigid, planar, and electron-rich aromatic structure that has become a cornerstone in the development of advanced organic materials. researchgate.net Its π-conjugated system is readily modifiable, allowing chemists to fine-tune its properties for various applications. researchgate.net Fluorene-based molecules are noted for their excellent thermal stability, high photoluminescence efficiency, and effective charge transport properties, making them promising candidates for organic light-emitting diodes (OLEDs). acs.orglongdom.org They are frequently used as blue-light emitters or as core structures for hole-transporting materials in OLED devices. acs.orgjst.go.jp

Beyond electronics, the fluorene scaffold is of significant interest in medicinal chemistry and for the development of chemosensors. mdpi.com For instance, fluorenone derivatives have been investigated for their potential as antitumor compounds. mdpi.com The versatility of the fluorene core allows for the synthesis of a wide array of derivatives with tailored electronic, optical, and biological properties, cementing its role as a privileged structure in modern chemical research. researchgate.netnih.gov

Significance of Nitro and Hydroxyl Functionalization on the Fluorene Core

The introduction of nitro and hydroxyl groups onto the fluorene backbone dramatically alters its electronic and chemical properties. The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. case.edu Its presence significantly lowers the energy of the lowest unoccupied molecular orbital (LUMO), enhancing the electron-accepting character of the fluorene system. acs.org This modification is crucial for creating "push-pull" dyes, where an electron-donating group is paired with an electron-accepting group across a π-conjugated system to induce strong intramolecular charge transfer, a property highly sought after for nonlinear optical materials. acs.org Furthermore, the acidity of the methylene (B1212753) bridge at the C9 position of fluorene is increased by the presence of nitro groups, which can facilitate certain chemical reactions without the need for a strong base. acs.org

Conversely, the hydroxyl group is a powerful electron-donating group through resonance. iarc.fr It increases the electron density of the aromatic ring, particularly at the ortho and para positions, and raises the energy of the highest occupied molecular orbital (HOMO). iarc.fr

The simultaneous presence of both a nitro group (acceptor) and a hydroxyl group (donor) on the fluorene core, as in 2-Nitro-9H-fluoren-1-ol, establishes this intrinsic push-pull system. This functionalization is also highly relevant in toxicology and environmental science. The metabolism of nitro-PAHs like 2-nitrofluorene (B1194847) in biological systems often involves hydroxylation as a key step. who.intnih.gov Studies on rats have shown that 2-nitrofluorene can be metabolized into various hydroxylated derivatives, such as 9-hydroxy-2-nitrofluorene and other hydroxy-acetylaminofluorenes. who.intresearchgate.net This indicates that nitrofluorenols are important metabolites in the biological processing of their parent nitro-PAH compounds. nih.gov

Research Gaps and Future Directions for this compound Studies

Despite the clear importance of fluorene derivatives and the intriguing properties imparted by nitro and hydroxyl groups, dedicated research on this compound is conspicuously absent from the scientific literature. This absence highlights several significant research gaps and points toward clear future research directions.

Fundamental Characterization: The most immediate research gap is the lack of fundamental data for this compound. There are no published, dedicated studies detailing its synthesis, purification, and comprehensive characterization using modern spectroscopic (NMR, IR, Mass Spectrometry) and analytical methods. Its fundamental physical and thermodynamic properties, such as melting point, solubility, and enthalpy of formation, remain undetermined.

Photophysical Properties: The push-pull nature of this compound suggests it may possess interesting photophysical properties, such as strong absorption and fluorescence. However, without experimental investigation, its potential for applications in materials science, such as in OLEDs or as a fluorescent probe, is unknown. Future studies should focus on characterizing its absorption and emission spectra, quantum yield, and excited-state lifetime.

Environmental and Toxicological Significance: While studies have identified "nitrofluorenol" as a class of compounds present in atmospheric fine particles and as a metabolite of 2-nitrofluorene, the specific isomers have not been fully resolved. nih.govacs.orgsigmaaldrich.com A critical future direction is to develop analytical methods to specifically detect and quantify this compound in environmental samples and biological systems. Understanding its formation pathways in the atmosphere (e.g., via gas-phase oxidation of parent PAHs) and its toxicological profile compared to other metabolites is crucial for a complete risk assessment of nitro-PAHs. mdpi.comacs.org

Synthetic and Applied Chemistry: The exploration of this compound as a building block in organic synthesis is an untapped area. Its bifunctional nature (hydroxyl and nitro groups) offers handles for further chemical modification, potentially leading to novel polymers, dyes, or pharmaceutical scaffolds. Research into its reactivity and utility in synthetic chemistry could unlock new avenues for materials and drug discovery.

Data Tables

Table 1: Physical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₃H₉NO₃227.22Not available in cited literature
2-NitrofluoreneC₁₃H₉NO₂211.22156-158 psu.edu
9H-Fluoren-9-oneC₁₃H₈O180.2184
9H-Fluoren-9-olC₁₃H₁₀O182.22152-155
2-HydroxyfluoreneC₁₃H₁₀O182.22168-171
2-Nitro-9-fluorenone (B187283)C₁₃H₇NO₃225.21222-223

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6344-59-8

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

2-nitro-9H-fluoren-1-ol

InChI

InChI=1S/C13H9NO3/c15-13-11-7-8-3-1-2-4-9(8)10(11)5-6-12(13)14(16)17/h1-6,15H,7H2

InChI Key

NKAYMSAPNXUYBD-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of 2 Nitro 9h Fluoren 1 Ol and Analogues

Strategies for Fluorene (B118485) Nitration and Hydroxylation

The precise placement of nitro and hydroxyl groups on the fluorene ring system is a critical aspect of synthesizing the target compound and its analogues. This requires careful control over reaction conditions to manage the regiochemical outcomes.

The direct nitration of the parent fluorene molecule typically yields 2-nitrofluorene (B1194847) as the major product, with dinitration occurring at the 2- and 7-positions. acs.orgresearchgate.netcdnsciencepub.com To achieve the 1-hydroxy-2-nitro substitution pattern, a more strategic approach is necessary, often starting with a pre-functionalized fluorene.

A key strategy involves the nitration of 1-hydroxyfluorene. Research has shown that the nitration of 1-hydroxyfluorene with nitric acid produces a mixture of isomers. acs.org The primary products are 1-hydroxy-2-nitrofluorene and 1-hydroxy-4-nitrofluorene. The hydroxyl group is a strongly activating ortho, para-director, which facilitates electrophilic attack at the C2 and C4 positions. These isomers can then be separated using chromatographic techniques, such as column chromatography on alumina, where the ortho-nitro isomer (1-hydroxy-2-nitrofluorene) is typically less polar and elutes faster due to intramolecular hydrogen bonding between the hydroxyl and nitro groups. acs.org

Table 1: Regioselective Nitration of 1-Hydroxyfluorene

Starting Material Reagents Key Products Observations Reference
1-Hydroxyfluorene Nitric acid in benzene/alumina 1-Hydroxy-2-nitrofluorene, 1-Hydroxy-4-nitrofluorene Products are separable by chromatography. The 2-nitro isomer is the faster-moving band. acs.org
Fluorenone HNO₃ / H₂SO₄ in water 2-Nitrofluorenone Demonstrates the inherent preference for C2 substitution in the fluorenone system. researchgate.net
4,7-Difluorofluorene 90% Nitric Acid 1-Nitro-4,7-difluorofluorene The presence of fluorine atoms directs the nitration to the C1 position. cdnsciencepub.com

Introducing a hydroxyl group specifically at the C1 position of a pre-existing 2-nitrofluorene presents a significant synthetic challenge. Metabolic studies of 2-nitrofluorene in rats have identified several hydroxylated metabolites, including those at the C6, C7, C8, and C9 positions, but notably, C1 hydroxylation was not observed. nih.gov This suggests that direct enzymatic or simple chemical oxidation is not regioselective for the C1 position.

A more viable, though complex, synthetic route is Directed ortho-Metalation (DoM) . organic-chemistry.orgunblog.frresearchgate.net This powerful technique utilizes a directing metalation group (DMG) on an aromatic ring to guide deprotonation by a strong base (typically an organolithium reagent) to the adjacent ortho position. The resulting organometallic intermediate can then be quenched with an electrophilic oxygen source to introduce a hydroxyl group.

For the synthesis of 2-Nitro-9H-fluoren-1-ol, a hypothetical DoM strategy could involve a fluorene derivative with a suitable DMG at the C2 position. After ortho-lithiation at C1 and subsequent hydroxylation, the DMG could be converted into a nitro group. Alternatively, using a protected 1-hydroxyfluorene, a DoM approach could functionalize the C2 position. For instance, a methoxy (B1213986) group at C1 could direct lithiation to the C2 position, which could then be nitrated. vulcanchem.com

Regioselective Nitration Approaches

Advanced Synthetic Transformations Involving this compound

Once synthesized, this compound can serve as a versatile intermediate for further chemical modifications, leveraging the reactivity of its nitro and hydroxyl functionalities, as well as the aromatic fluorene core.

The nitro group of this compound and its analogues can be readily reduced to the corresponding amino group, yielding 2-amino-9H-fluoren-1-ol derivatives. This transformation is crucial as it converts a strong electron-withdrawing group into a strong electron-donating group, dramatically altering the molecule's electronic properties. A variety of reducing agents can accomplish this transformation. nih.govresearchgate.netmdpi.com

Classical methods include catalytic hydrogenation (e.g., H₂ over a palladium or platinum catalyst) or the use of metals in acidic media (e.g., tin or zinc in hydrochloric acid). aacrjournals.orgwikipedia.org For instance, the reduction of the analogous 1-hydroxy-2-nitrofluorene to 1-hydroxy-2-aminofluorene has been successfully achieved using zinc dust and calcium chloride in ethanol. acs.org

Table 2: Representative Reduction Methods for Nitrofluorenes

Substrate Reagents & Conditions Product Key Features Reference
1-Hydroxy-2-nitrofluorene Zn dust, CaCl₂, Ethanol, Heat 1-Hydroxy-2-aminofluorene Effective for hydroxylated nitroarenes. acs.org
Aromatic Nitro Compounds Catalytic Hydrogenation (H₂, Pd/C or PtO₂) Aromatic Amines General, high-yielding method. wikipedia.org
Aromatic Nitro Compounds Metal (Zn, Sn, Fe) in Acid (e.g., HCl) Aromatic Amines Standard laboratory procedure for nitro group reduction. mdpi.com
N-Hydroxy-2-acetylaminofluorene Liver homogenates, Pyridine nucleotides, Anaerobic 2-Acetylaminofluorene Example of enzymatic reduction. aacrjournals.org

The C1-hydroxyl group provides a reactive handle for further functionalization through reactions such as esterification and etherification. These modifications can be used to protect the hydroxyl group, modulate solubility, or introduce new functionalities.

Esterification can be achieved by reacting the fluorenol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) under appropriate conditions. byjus.com The Steglich esterification, which uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), is a mild and efficient method suitable for a wide range of substrates. nih.gov Acetylation of substituted fluorenols has been reported using acetic anhydride (B1165640) in pyridine. rsc.org

Etherification , most commonly achieved via the Williamson ether synthesis, involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide to form an ether.

Table 3: Derivatization of Fluorenol Moieties

Reaction Type Substrate Type Reagents & Conditions Product Type Reference
Esterification (Acetylation) Substituted fluoren-9-ols Acetic anhydride, Pyridine, Heat 9-Acetoxyfluorenes rsc.org
Esterification (Steglich) Carboxylic acid, Alcohol DCC, DMAP Ester nih.gov
Etherification Phenols, Alcohols Base (e.g., NaH), Alkyl Halide (e.g., R-Br) Ether medcraveonline.com
Silylation Hydroxylated fluorenes MTBSTFA TBDMS ether acs.org

The existing substituents on the this compound ring system dictate the regioselectivity of subsequent aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The fluorene ring is subjected to the competing influences of a strongly activating, ortho, para-directing hydroxyl group at C1 and a strongly deactivating, meta-directing nitro group at C2. uci.edudalalinstitute.com

The -OH group at C1 strongly activates the A-ring (the ring bearing the substituents) towards electrophilic attack, primarily at the ortho (C2) and para (C4) positions.

The -NO₂ group at C2 strongly deactivates the A-ring and directs incoming electrophiles to its meta positions (C4 and C8a, which is a bridgehead carbon).

The directing effects of both groups converge on the C4 position. Therefore, further electrophilic substitution (e.g., halogenation, nitration, sulfonation) is predicted to occur predominantly at the C4 position of the fluorene ring. masterorganicchemistry.comlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is less common for the parent compound but becomes highly relevant for its halogenated analogues. SNAr requires a highly electron-deficient aromatic ring and a good leaving group (e.g., a halide). wikipedia.orgmasterorganicchemistry.com The presence of the electron-withdrawing nitro group at C2 makes the fluorene ring system susceptible to nucleophilic attack. If a leaving group is present at a position ortho or para to the nitro group (i.e., C1, C3, or C7), the ring is activated for SNAr. For an analogue like 1-chloro-2-nitro-9H-fluorene, a nucleophile could displace the chloride at the C1 position, a reaction facilitated by the stabilization of the negative charge in the Meisenheimer complex intermediate by the adjacent nitro group. wikipedia.org

Palladium-Catalyzed Coupling Reactions for Further Functionalization (e.g., Stille, Sonogashira)

The further functionalization of the nitro-fluorene core, a key step in developing complex molecules, can be effectively achieved using palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds. okstate.edu While direct examples for this compound are not extensively documented, the reactivity of halogenated nitro-fluorene analogues provides a clear precedent for the feasibility of these transformations.

Research into fluorene-based two-photon absorbing molecules demonstrates the successful application of both Stille and Sonogashira coupling reactions on a nitro-fluorene skeleton. nih.gov In these syntheses, a key intermediate, 9,9-Didecyl-2-iodo-7-nitro-9H-fluorene, serves as a substrate for palladium-catalyzed reactions, showcasing the potential for functionalizing similar structures.

Stille Coupling: A Stille reaction was successfully employed to couple the iodinated nitro-fluorene derivative with an organotin reagent, specifically 2-(5-(tributylstannyl)thiophen-2-yl)benzothiazole. nih.gov The reaction, catalyzed by Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), proceeded under reflux conditions in toluene (B28343) to yield the desired coupled product in high yield. nih.gov This demonstrates that the electron-withdrawing nitro group does not inhibit the standard Stille catalytic cycle.

Sonogashira Coupling: Similarly, the Sonogashira reaction has been used to introduce alkyne functionalities onto the fluorene core. wikipedia.org This reaction couples a terminal alkyne with an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org In the synthesis of fluorenyl dyes, 2,7-Dibromo-9,9-didecyl-9H-fluorene was coupled with 2-methyl-3-butyn-2-ol (B105114) using a Pd(PPh₃)₂Cl₂ catalyst and a CuI co-catalyst in the presence of an amine base. nih.gov This reaction is crucial for creating conjugated systems and is widely used in the synthesis of organic materials and pharmaceuticals. wikipedia.org The successful execution on a dibromo-fluorene analogue strongly suggests its applicability to mono-halogenated nitro-fluorenols.

The following table summarizes representative conditions for these palladium-catalyzed coupling reactions on nitro-fluorene analogues.

Reaction TypeFluorene SubstrateCoupling PartnerCatalyst SystemSolvent/BaseConditionsYieldReference
Stille Coupling9,9-Didecyl-2-iodo-7-nitro-9H-fluorene2-(5-(tributylstannyl)thiophen-2-yl)benzothiazolePd(PPh₃)₂Cl₂TolueneReflux, 5 h98% nih.gov
Sonogashira Coupling2,7-Dibromo-9,9-didecyl-9H-fluorene2-Methyl-3-butyn-2-olPd(PPh₃)₂Cl₂ / CuIToluene / Et₃NReflux, 12 h63% nih.gov

Reaction Mechanism Elucidation for Synthetic Pathways

Understanding the step-by-step molecular transformations, or reaction mechanisms, is fundamental for optimizing synthetic routes and predicting outcomes. mt.com The elucidation of these pathways often involves a combination of experimental techniques, such as in-situ spectroscopy to monitor intermediates, and theoretical quantum chemistry calculations. ethz.chnumberanalytics.com

Synthesis of the Nitro-Fluorene Core: The synthesis of the 2-nitro-fluorene backbone, a precursor to the target compound, typically proceeds via electrophilic aromatic nitration of fluorene. orgsyn.org The mechanism involves the generation of the nitronium ion (NO₂⁺) from nitric acid, often in the presence of a stronger acid like sulfuric acid. The fluorene ring, acting as a nucleophile, attacks the electrophilic nitronium ion. This attack preferentially occurs at the C2 position due to the directing effects of the fused ring system, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Finally, a base (such as water or HSO₄⁻) abstracts a proton from the C2 position, restoring aromaticity and yielding 2-nitrofluorene. orgsyn.org The reaction is exothermic, and temperature control is crucial to avoid the formation of impurities. orgsyn.org

Mechanism of Palladium-Catalyzed Coupling: The mechanisms for the Stille and Sonogashira reactions, while distinct, share a common catalytic cycle centered on the palladium catalyst.

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (e.g., a bromo- or iodo-substituted nitro-fluorenol) to a low-valent Pd(0) complex. This step forms a Pd(II) intermediate, where the fluorenyl group and the halide are now bonded to the palladium center. okstate.edu

Transmetalation: In the Stille reaction, the organotin reagent transfers its organic group (e.g., the benzothiazolyl-thiophenyl group) to the palladium center, displacing the halide. This step is known as transmetalation. niscpr.res.in In the Sonogashira reaction, the mechanism is slightly more complex, involving a parallel copper-catalyzed cycle. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate. okstate.eduwikipedia.org

Reductive Elimination: The final step is reductive elimination from the Pd(II) complex. The two organic groups (the fluorenyl moiety and the newly transferred group) couple and are expelled from the palladium coordination sphere, forming the desired carbon-carbon bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. okstate.edu

The systematic study of these pathways, using both experimental observation and computational modeling like the Global Reaction Route Mapping (GRRM) strategy, allows for a deep, predictive understanding of the reaction, enabling the rational design of catalysts and conditions for complex syntheses. ethz.chnih.gov

Spectroscopic Characterization and Structural Analysis of 2 Nitro 9h Fluoren 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum is expected to provide distinct signals for the aromatic, methylene (B1212753) (CH₂), and hydroxyl (OH) protons. The electron-withdrawing nature of the nitro group and the electron-donating nature of the hydroxyl group will significantly influence the chemical shifts of the aromatic protons, causing them to appear in the range of 7.0-8.5 ppm. The two protons at the C9 position are chemically equivalent and would likely appear as a sharp singlet at approximately 4.0 ppm, similar to the signal observed for the C9 protons in 2-nitrofluorene (B1194847). nih.govnist.govchemicalbook.com The hydroxyl proton signal is expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

Predicted ¹H and ¹³C NMR Data for 2-Nitro-9H-fluoren-1-ol This table is a prediction based on analogous structures and chemical shift theory. rsc.orgmdpi.comchemaxon.comresearchgate.net

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic-H7.0 - 8.5110 - 150Complex multiplet patterns due to spin-spin coupling. Shifts are influenced by the electronic effects of -NO₂ and -OH groups.
H9~4.0 (singlet, 2H)~37Expected to be a singlet as both protons are equivalent.
OHVariable (broad singlet, 1H)-Chemical shift is dependent on solvent, temperature, and concentration.
C1-OH-~150-155Downfield shift due to the attached electronegative oxygen atom.
C2-NO₂-~145-150Downfield shift due to the electron-withdrawing nitro group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like IR and Raman are essential for identifying the functional groups present in a molecule. pressbooks.pub

IR Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, broad band is predicted in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group, with the broadening caused by intermolecular hydrogen bonding. libretexts.org Two strong bands are expected for the nitro group: an asymmetric N-O stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comuc.edu Aromatic C-H stretching would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the C9 methylene group would be observed just below 3000 cm⁻¹. libretexts.orglibretexts.org The spectrum for the related 2-nitrofluorene shows these characteristic nitro and aromatic C-H stretches. nih.govnist.gov

Raman Spectroscopy: Raman spectroscopy would complement the IR data. While the polar O-H and N-O bonds would give strong IR signals, the aromatic C=C stretching vibrations (around 1600-1400 cm⁻¹) of the fluorene (B118485) backbone would be expected to produce strong signals in the Raman spectrum.

Predicted IR Absorption Frequencies for this compound This table is a prediction based on standard IR correlation tables and data from similar compounds. nih.govpressbooks.publibretexts.orgorgchemboulder.comuc.edu

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Hydroxyl (-OH)O-H Stretch (H-bonded)3500 - 3200Strong, Broad
Aromatic C-HC-H Stretch3100 - 3000Medium
Aliphatic C-H (-CH₂-)C-H Stretch3000 - 2850Medium
Nitro (-NO₂)N-O Asymmetric Stretch1550 - 1475Strong
Aromatic C=CC=C Stretch1600 - 1450Medium to Weak
Nitro (-NO₂)N-O Symmetric Stretch1360 - 1290Strong
Alcohol C-OC-O Stretch1300 - 1000Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. The spectrum of this compound is expected to show absorptions characteristic of a nitroaromatic compound. These arise from π→π* transitions within the fluorene ring system and n→π* transitions associated with the nitro group. mdpi.comresearchgate.netnih.gov For the related compound 2-nitrofluorene, absorption maxima are reported around 234 nm and 332 nm. nih.gov The presence of the hydroxyl group (an auxochrome) on the aromatic ring is expected to cause a slight red-shift (bathochromic shift) of these absorption bands.

The compound would also likely exhibit solvatochromism, where the position of the absorption maxima changes with the polarity of the solvent. rsc.org This behavior is common in molecules with both electron-donating (-OH) and electron-withdrawing (-NO₂) groups, as the solvent can stabilize the ground and excited states to different extents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The chemical formula for this compound is C₁₃H₉NO₃.

Molecular Ion: The molecular weight is 227.21 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed, confirming the elemental composition.

Fragmentation Pattern: The fragmentation of nitroaromatic compounds is well-studied. nih.govresearchgate.netvcu.edu Common fragmentation pathways would likely include:

Loss of the nitro group: A peak corresponding to [M - NO₂]⁺ (m/z 181).

Loss of a hydroxyl radical: A peak for [M - OH]⁺ (m/z 210).

Loss of nitric oxide: A peak for [M - NO]⁺ (m/z 197), followed by the loss of a carbonyl group to give a fragment at m/z 169.

Sequential loss: The loss of H₂O followed by the loss of OH has also been observed in related structures.

These fragmentation patterns, particularly the characteristic losses of NO₂ and OH, would provide strong evidence for the proposed structure.

Predicted Mass Spectrometry Data for this compound

m/z Value Proposed Fragment Identity Notes
227[C₁₃H₉NO₃]⁺Molecular Ion (M⁺)
210[M - OH]⁺Loss of the hydroxyl radical.
197[M - NO]⁺Loss of nitric oxide.
181[M - NO₂]⁺Loss of the nitro group.
169[M - NO - CO]⁺Subsequent loss of carbon monoxide from the [M - NO]⁺ fragment.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The this compound molecule itself is achiral and would not exhibit a signal in chiroptical spectroscopy techniques like Circular Dichroism (CD). However, if chiral derivatives were synthesized, for instance, by introducing a chiral substituent or by resolving potential atropisomers (if rotational hindrance around a bond is significant), then chiroptical methods would be invaluable. These techniques measure the differential absorption of left- and right-circularly polarized light and are essential for determining the absolute configuration of chiral molecules.

Theoretical and Computational Chemistry Investigations of 2 Nitro 9h Fluoren 1 Ol

Quantum Chemical Calculations of Electronic Structure (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Nitro-9H-fluoren-1-ol. Density Functional Theory (DFT) is a widely used method for determining the ground-state properties of molecules, while Time-Dependent DFT (TD-DFT) is employed to study excited-state properties, such as UV-vis absorption spectra. researchgate.netrsc.org These methods have been successfully applied to various fluorene (B118485) derivatives to investigate the influence of different functional groups on their electronic and optical properties. chemrxiv.orgacs.org For this compound, these calculations would typically involve optimizing the molecular geometry and then computing various electronic descriptors.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and photoexcitation. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and optical properties. researchgate.net

In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich fluorene ring system and the hydroxyl group, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. This spatial separation of the frontier orbitals is characteristic of donor-π-acceptor systems and is crucial for charge transfer processes. researchgate.net

Theoretical studies on the closely related 1-hydroxy-9H-fluoren-9-one (HHF) and its nitro-substituted derivative (HHF-NO2) show that the introduction of a nitro group significantly lowers the HOMO-LUMO energy gap, which facilitates electronic transitions. researchgate.net This suggests that this compound would also exhibit a relatively small energy gap, indicating a potential for intramolecular charge transfer upon excitation. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Fluorene Derivatives Data inferred from analogous compounds studied via DFT.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Key Finding
1-hydroxy-9H-fluoren-9-one (HHF)-6.45-2.214.24Represents the parent structure without the electron-withdrawing nitro group. researchgate.net
1-hydroxy-2-nitro-9H-fluoren-9-one (HHF-NO2)-6.91-3.113.80The nitro group stabilizes both HOMO and LUMO and significantly reduces the energy gap, promoting electronic transitions. researchgate.net

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution on a molecule's surface. libretexts.org They are invaluable for predicting intermolecular interactions and reactive sites. proteopedia.orgresearchgate.net In an ESP map, regions of negative potential (typically colored red) indicate an abundance of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. wuxiapptec.com

For this compound, the ESP map is expected to show a significant negative potential localized around the oxygen atoms of both the nitro (-NO2) group and the hydroxyl (-OH) group due to their high electronegativity. Conversely, a region of strong positive potential would be found on the hydrogen atom of the hydroxyl group, highlighting its acidic character. wuxiapptec.com This charge polarization is a direct consequence of the electron-withdrawing nature of the nitro group and the electron-donating, proton-donating ability of the hydroxyl group, which collectively influence the molecule's reactivity and interaction with its environment.

Frontier Molecular Orbital Analysis (HOMO, LUMO)

Exploration of Intramolecular Interactions and Conformational Analysis

The conformation of this compound is largely dictated by the powerful intramolecular interactions between the adjacent hydroxyl and nitro groups. The proximity of the -OH group at position 1 and the -NO2 group at position 2 allows for the formation of a strong intramolecular hydrogen bond (O-H···O-N).

This type of hydrogen bond is known to be highly stabilizing and imposes significant rigidity on the molecular structure. nih.gov Computational conformational analysis would likely reveal that the most stable conformer is one where the fluorene ring system is planar, and the hydroxyl and nitro groups are oriented to maximize this hydrogen bonding interaction. This interaction effectively locks the molecule into a specific, planar conformation, which in turn influences its crystal packing and photophysical properties. uni-tuebingen.de In aggregated states, intermolecular interactions such as π–π stacking between the planar fluorene rings could also play a significant role. ub.edu

Photophysical and Photochemical Mechanisms (e.g., Excited State Intramolecular Proton Transfer (ESIPT), Intersystem Crossing (ISC), Internal Conversion (IC))

The arrangement of the intramolecularly hydrogen-bonded hydroxyl and nitro groups in this compound makes it a prime candidate for Excited State Intramolecular Proton Transfer (ESIPT). ESIPT is a photophysical process where a proton is transferred between a donor and an acceptor within the same molecule in an electronically excited state. researchgate.net

Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the nitro group oxygen are expected to increase, facilitating the transfer of the proton from the -OH to the -NO2 group. This creates a transient keto-type tautomer, which has a different electronic structure and typically emits fluorescence at a much longer wavelength (a large Stokes shift) than the initial enol form. The system then relaxes back to the ground state and the proton returns to its original position.

Theoretical studies on the analogous 1-hydroxy-9H-fluoren-9-one (HHF) system have shown that introducing an electron-withdrawing nitro group dramatically promotes the forward ESIPT process by lowering the potential energy barrier for the proton transfer in the excited state. researchgate.net

Table 2: Calculated ESIPT Energy Barriers for a Related Fluorenone System Data from a TD-DFT study on analogous compounds. researchgate.net

CompoundForward ESIPT Barrier (kcal/mol)Significance
1-hydroxy-9H-fluoren-9-one (HHF)7.64The parent compound has a moderate barrier to proton transfer.
1-hydroxy-2-nitro-9H-fluoren-9-one (HHF-NO2)4.55The electron-withdrawing nitro group significantly lowers the barrier, making the ESIPT process much more favorable.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the modeling of reaction pathways and the characterization of transient structures like intermediates and transition states. For this compound, a key reaction pathway to investigate is its photochemical degradation.

Studies on 2-nitrofluorene (B1194847) have revealed a photodegradation mechanism that is likely applicable here. rsc.org Upon absorption of light, a critical structural change is the twisting of the nitro group out of the plane of the aromatic ring. This leads to an intramolecular rearrangement process, forming an unstable oxaziridine-type intermediate. This intermediate then proceeds through a transition state to ultimately break down, forming Ar–O• and NO• free radicals. rsc.org Modeling this pathway for this compound would involve calculating the energy profile of the reaction, identifying the transition state structures, and determining the activation barriers for each step. This provides crucial mechanistic insights into the photostability of the compound.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Theoretical models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects by treating the solvent as a continuous dielectric medium. scielo.org.coufjf.br

For a polar molecule like this compound, moving from a nonpolar to a polar solvent is expected to cause a redshift (a shift to longer wavelengths) in its UV-vis absorption spectrum. This is due to the stabilization of the more polar excited state relative to the ground state.

Furthermore, computational studies on 2-nitrofluorene have shown that solvent can have a non-negligible impact on its electronic properties and the efficiency of photophysical processes. rsc.org Specifically, the spin-orbit coupling interactions, which govern the rate of Intersystem Crossing (ISC), were found to differ between the gas phase and a polar solvent like acetonitrile (B52724). rsc.org This suggests that for this compound, the choice of solvent could alter the balance between competing de-excitation pathways like ESIPT fluorescence and ISC, thereby modulating its luminescent properties.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for a molecule like this compound would typically involve a multi-faceted computational approach, leveraging various levels of theory to simulate different types of spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. nih.gov This method has proven effective for a wide range of organic molecules, including those with complex electronic environments arising from nitro and hydroxyl substitutions. For accurate predictions, the choice of the functional and basis set is crucial. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are frequently employed to calculate the isotropic shielding values, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). nih.gov The resulting data provides a theoretical spectrum that can be compared with experimental findings to aid in signal assignment and structural confirmation.

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted Chemical Shift (ppm)
H (Aromatic) 7.5 - 8.5
H (CH₂) ~4.0
H (OH) 5.0 - 6.0
C (Aromatic, C-NO₂) ~148
C (Aromatic, C-OH) ~155
C (Aromatic) 110 - 140
C (CH₂) ~37

Note: This table is illustrative and not based on actual published research for this specific compound. The values are typical ranges for similar structural motifs.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational spectra (Infrared and Raman) are calculated by determining the harmonic frequencies of the molecule's normal modes of vibration. This is typically performed using DFT methods, such as B3LYP with a suitable basis set. researchgate.netnih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by an empirical factor to improve agreement with experimental data. nih.gov These calculations can predict the frequencies and intensities of characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, the symmetric and asymmetric stretches of the nitro group, and the various C-H and C-C vibrations of the fluorene backbone. For instance, in related nitro-substituted aromatic compounds, the NO₂ stretching vibrations are typically observed in the 1500-1600 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric) regions.

Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
O-H Stretch ~3600
C-H Stretch (Aromatic) 3000 - 3100
C-H Stretch (Aliphatic) 2900 - 3000
NO₂ Asymmetric Stretch ~1530
C=C Stretch (Aromatic) 1450 - 1600
NO₂ Symmetric Stretch ~1350

Note: This table is for illustrative purposes and does not represent published data for this specific molecule.

Electronic Spectroscopy (UV-Vis): The electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The calculations provide the absorption wavelength (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption band. For nitroaromatic compounds, the spectra are often characterized by π-π* transitions within the aromatic system and n-π* transitions involving the nitro group. The presence of both the electron-withdrawing nitro group and the electron-donating hydroxyl group on the fluorene scaffold would be expected to influence the position and intensity of these absorption bands.

Hypothetical Predicted UV-Vis Absorption Maxima (λmax, nm) for this compound

Transition Predicted λmax (nm)
π → π* 250 - 350
n → π* 380 - 450

Note: This table is illustrative and not based on actual published research for this specific compound.

Table of Compounds Mentioned

Compound Name
This compound
2-nitrofluorene
Tetramethylsilane (TMS)
Nitrophenols
Nitroarenes

Exploration of Biological Interactions and Mechanisms Non Clinical Focus for 2 Nitro 9h Fluoren 1 Ol and Analogues

Molecular Interactions with Biological Macromolecules (e.g., DNA Intercalation)

The interaction of nitrofluorene derivatives with biological macromolecules, particularly DNA, is a key area of interest. While direct studies on 2-Nitro-9H-fluoren-1-ol are limited, the behavior of related nitrofluorene compounds provides significant insights. Small planar heteroaromatic compounds, a category that includes nitrofluorene derivatives, are known to act as DNA intercalating agents. researchgate.net This process involves the insertion of these flat molecules between the base pairs of the DNA double helix. researchgate.net Such intercalation can alter the structure of DNA, potentially inhibiting crucial biochemical processes like DNA replication and transcription. researchgate.net

For instance, the parent compound, 2-nitrofluorene (B1194847), has been shown to inhibit DNA synthesis in HeLa cells. iarc.fr Furthermore, upon activation, it can covalently bind to RNA. nih.gov Studies on the photoactivation of 2-nitrofluorene have demonstrated its ability to form reactive intermediates that bind to RNA and proteins. nih.gov This binding is a critical aspect of its biological activity.

Mutagenic Potentials and Mechanistic Pathways (In Vitro Studies)

The mutagenic properties of nitrofluorene derivatives have been extensively studied in various in vitro systems, most notably the Ames/Salmonella histidine reversion assay. nih.govwho.intnih.gov This assay assesses the ability of a chemical to cause mutations in bacterial strains. plos.org

Nitrofluorenes and their derivatives are recognized as bacterial mutagens. nih.gov The metabolic activation of these compounds is often a prerequisite for their mutagenic activity. For example, the urine of rats administered 2-nitrofluorene was found to be mutagenic to S. typhimurium. iarc.fr This suggests that the body metabolizes 2-nitrofluorene into mutagenic compounds.

The reduction of the nitro group is believed to be a crucial step in the bioactivation of nitroaromatic compounds, leading to the formation of hydroxylamino derivatives that can interact with DNA. pharmacophorejournal.com In the case of 2-nitrofluorene, metabolites such as 2-aminofluorene, 2-acetylaminofluorene, N-hydroxy-2-aminofluorene, and N-hydroxy-2-acetylaminofluorene have been identified, which are known carcinogens. iarc.fr

Studies using different strains of Salmonella typhimurium have helped to elucidate the mechanisms of mutagenicity. For instance, many nitroheterocycles are mutagenic in the TA100 strain, which detects base-pair substitutions, and some are also active in the TA98 strain, which detects frameshift mutations. nih.gov The presence of a nitro group is often essential for mutagenic activity, as related compounds lacking this group are typically non-mutagenic. nih.gov

Interactive Table: Mutagenicity of Selected Nitroaromatic Compounds

Compound Salmonella Strain Metabolic Activation (S9) Mutagenic Activity
2-Nitrofluorene TA98, TA100 Not always required Mutagenic
2,7-Dinitrofluorene TA98, TA100 Increased with S9 Higher than 2-NF
2-Nitrofluorenone TA98, TA100 Not always required Higher than 2-NF
2,7-Dinitrofluorenone TA98, TA100 Increased with S9 Higher than 2-NFone
2,4,7-Trinitrofluorenone TA98, TA100 Less than 2,7-DNFone Less mutagenic in bacteria

Photobiological Effects and Photo-oxidation Mechanisms

Nitroaromatic compounds, including nitrofluorenes, can undergo photoactivation by UV light, leading to the formation of reactive intermediates. nih.govrsc.org This process can have significant biological implications. For example, 2-nitrofluorene (2-NF) can be activated by UVA light to form intermediates that covalently bind to RNA and proteins in vitro. nih.gov This photoactivation process is not dependent on oxygen and can be mitigated by glutathione. nih.gov

The photochemistry of 2-nitrofluorene involves the formation of an excited state upon irradiation, which can then decay through various pathways, including intersystem crossing to triplet states or internal conversion back to the ground state. rsc.org Theoretical studies suggest that the twisting of the nitro group out of the aromatic ring plane is a critical step in the photodegradation of 2-NF, ultimately leading to the formation of free radicals. rsc.org

The photo-oxidation of fluorene (B118485) derivatives can lead to the formation of fluorenones. For example, the irradiation of fluorene with UV light in the presence of a sensitizer (B1316253) can yield 9-fluorenone. researchgate.net Similarly, 2-nitro-9-fluorenone (B187283) has been identified as a mutagenic photoproduct of UVA-irradiated 2-aminofluorene. sigmaaldrich.com

Structure-Activity Relationship (SAR) Studies for Bioactivity

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. vmou.ac.in For nitrofluorene derivatives, SAR studies have provided valuable insights into their mutagenic and other biological effects.

The position and number of nitro groups on the fluorene ring system significantly impact mutagenicity. nih.gov For instance, the addition of a second nitro group to form dinitrofluorene or dinitrofluorenone generally increases mutagenic activity in the Ames test. nih.gov The presence of a carbonyl group, converting a nitrofluorene to a nitrofluorenone, also tends to enhance mutagenicity. nih.gov

However, this trend does not always hold, especially when considering different genetic endpoints. While adding more nitro groups to form tri- and tetra-nitrofluorenones leads to increased sister-chromatid exchange (SCE) in Chinese hamster ovary (CHO) cells, these compounds are less mutagenic in bacteria than their dinitro counterparts. nih.gov This highlights that structure-function relationships are dependent on both the specific compound and the biological system being studied. nih.gov

The introduction of other functional groups can also modulate the activity of fluorene derivatives. For example, in the context of developing electron acceptors for organic photovoltaics, the addition of up to four nitro groups to the fluorene unit was found to deepen the frontier orbital levels and reduce the HOMO-LUMO gap. rsc.org

Interactive Table: SAR of Nitrofluorene Derivatives

Compound Key Structural Feature Observed Bioactivity Trend
2-Nitrofluorene vs. 2-Nitrofluorenone Addition of carbonyl group Increased mutagenicity nih.gov
2-Nitrofluorene vs. 2,7-Dinitrofluorene Addition of a second nitro group Increased mutagenicity nih.gov

Analytical Methodologies for Detection and Quantification of 2 Nitro 9h Fluoren 1 Ol

Chromatographic Techniques (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental for the analysis of 2-Nitro-9H-fluoren-1-ol, providing the necessary separation from complex sample matrices prior to detection and quantification. The selection between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's physicochemical properties, such as volatility, thermal stability, and polarity.

High-Performance Liquid Chromatography (HPLC) is a highly suitable method for analyzing this compound. Due to the presence of the polar hydroxyl (-OH) group, this compound is less volatile than its parent, 2-nitrofluorene (B1194847), making it well-suited for LC separation. Reverse-phase (RP) HPLC is the most common mode used for nitro-PAH analysis. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and/or methanol (B129727) with water. sielc.com The higher polarity of this compound compared to 2-nitrofluorene would result in a shorter retention time on a standard RP-HPLC system under identical conditions. For applications requiring mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. sielc.com

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. copernicus.org While the parent compound 2-nitrofluorene is amenable to GC analysis, the hydroxyl group in this compound increases its polarity and reduces its volatility. This can lead to poor peak shape and potential degradation in the hot GC inlet. To overcome these issues, derivatization is often employed. The hydroxyl group can be converted to a less polar, more volatile silyl (B83357) ether (e.g., by reacting with BSTFA) or an ester, which improves chromatographic performance.

Coupling chromatographic separation with highly sensitive and selective detectors provides definitive identification and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the powerful identification capabilities of MS. Following separation on the GC column, molecules are ionized, typically by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum serves as a chemical fingerprint for identification by comparing it to spectral libraries like those from NIST. nist.gov For this compound (molar mass: 227.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 227. Characteristic fragments would likely include ions resulting from the loss of a water molecule ([M-H₂O]⁺ at m/z 209), a nitro group ([M-NO₂]⁺ at m/z 181), and other patterns indicative of the fluorene (B118485) structure. savemyexams.com

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z Value Predicted Fragment Origin of Fragment
227 [C₁₃H₉NO₃]⁺ Molecular Ion (M⁺)
209 [C₁₃H₇NO₂]⁺ Loss of H₂O from the alcohol group
197 [C₁₃H₉O]⁺ Loss of NO₂ from the molecular ion
181 [C₁₃H₉O]⁺ Loss of NO₂ from the molecular ion

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful technique for analyzing metabolites like this compound that are separated effectively by HPLC but may not be ideal for GC. bldpharm.com LC-MS interfaces such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions from the LC eluent before they enter the mass spectrometer. This "soft" ionization typically keeps the molecular ion intact, providing clear molecular weight information. LC coupled with tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and lower detection limits by monitoring specific fragmentation transitions of a precursor ion.

Liquid Chromatography-Fluorescence Detection (LC-FLD) offers exceptional sensitivity for certain classes of compounds. While many nitroaromatic compounds are not naturally fluorescent, they can be quantified using a derivatization strategy. nih.gov This involves an online or pre-column reduction of the nitro group to a highly fluorescent primary amine group. For this compound, this would involve its conversion to 2-Amino-9H-fluoren-1-ol, which would then be detected with high sensitivity by the fluorescence detector. This approach has been successfully applied to the analysis of other nitro-PAHs in various matrices.

Electrochemical Methods (e.g., Voltammetry)

Electrochemical methods are highly sensitive and selective for compounds that can be oxidized or reduced. This compound is an excellent candidate for this type of analysis because both the nitro group and the phenolic hydroxyl group are electroactive. mdpi.com The nitro group is readily reduced, while the hydroxyl group can be oxidized.

Voltammetry , particularly in modes like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV), offers very low detection limits for nitroaromatic compounds. nih.gov The analysis is typically performed using a three-electrode system with a working electrode made of glassy carbon (GCE), which may be chemically modified to enhance sensitivity and selectivity. xmu.edu.cnrsc.org The electrochemical process for nitroaromatic compounds generally involves the irreversible reduction of the nitro group to a hydroxylamine (B1172632) and then further to an amine group. mdpi.com The potential at which this reduction occurs is characteristic of the compound and can be used for identification, while the peak current is proportional to its concentration. Studies on related compounds like 2-nitrophenol (B165410) and various nitroaromatic explosives have demonstrated detection limits in the micromolar (μM) to picomolar (pM) range. rsc.orgnih.gov

Table 2: Exemplary Conditions for Voltammetric Analysis of Related Nitroaromatic Compounds

Analyte Technique Working Electrode pH Detection Limit Reference
2-Nitrophenol DPV ZnO/RuO₂ modified GCE 7.0 52.2 pM rsc.org
4-Nitrophenol DPV TiO₂/rGO modified GCE 6.0 0.13 μM xmu.edu.cn
Nitroaromatic Explosives SWV Activated Carbon-Fibre - ~0.03 µg/mL nih.gov

Spectroscopic Quantification Methods

While often used in conjunction with chromatography, standalone spectroscopic methods can also be employed for quantification, particularly for purified samples or as screening tools.

UV-Visible (UV-Vis) Spectroscopy: Aromatic compounds like this compound absorb light in the ultraviolet and visible regions of the spectrum. The fluorene ring system, extended by the chromophoric nitro group, will produce a characteristic absorption spectrum. For instance, the parent compound 2-nitrofluorene exhibits strong absorbance maxima around 234 nm and 332 nm. nih.gov The addition of a hydroxyl group would be expected to cause a slight shift in these absorption bands (a bathochromic or "red" shift). According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the analyte, allowing for quantification if a pure standard is available.

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is primarily a tool for structural elucidation rather than quantification. However, it is invaluable for confirming the identity of a compound by identifying its functional groups. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the alcohol (a broad peak around 3200-3600 cm⁻¹), the asymmetric and symmetric stretches of the NO₂ group (around 1530 cm⁻¹ and 1340 cm⁻¹, respectively), and peaks corresponding to the aromatic C-H and C=C bonds of the fluorene backbone. edubirdie.comcdnsciencepub.com

Fluorescence Spectroscopy: As mentioned previously, direct fluorescence is not typically a strong characteristic of nitroaromatic compounds. However, fluorescence spectroscopy becomes a powerful quantification tool when coupled with chemical reduction of the nitro group to a fluorescent amine. The resulting 2-Amino-9H-fluoren-1-ol would be expected to have a significant fluorescence quantum yield, allowing for highly sensitive measurements.

Advanced Applications and Materials Science Contributions of 2 Nitro 9h Fluoren 1 Ol and Fluorene Analogues

Design and Synthesis of Fluorene-Based Functional Materials

The synthesis of functional materials based on the fluorene (B118485) framework is a dynamic area of research. The versatility of the fluorene molecule allows it to be incorporated into small molecules, oligomers, and polymers through various synthetic routes, such as the Suzuki and Sonogashira coupling reactions. mdpi.comnih.gov These methods enable the creation of materials with tailored properties for specific applications in organic electronics and sensor technology. tandfonline.com

Fluorene derivatives are prominent organic semiconductors due to their excellent charge transport properties, good thermal stability, and high photoluminescence efficiency. mdpi.comrsc.org These characteristics make them ideal candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). doi.orgrsc.orgcymitquimica.com

In OLEDs , fluorene-based materials are particularly valued as blue-light emitters, a critical component for full-color displays and solid-state lighting. rsc.orgaip.org Their wide energy band gap and high fluorescence quantum yield contribute to efficient and pure blue electroluminescence. ossila.com By incorporating different substituents, fluorene derivatives have been synthesized to act as host materials, hole-transporting layers (HTLs), and electron-transporting layers. dissertationtopic.netbohrium.com For instance, copolymers of fluorene and benzotriazole (B28993) have been investigated for single-layer white OLEDs.

For OFETs , solution-processable fluorene derivatives have been developed as the active semiconducting layer. tandfonline.com The introduction of alkyl chains at the C-9 position enhances solubility in organic solvents, facilitating device fabrication through low-cost methods like spin-coating. cymitquimica.com Researchers have successfully synthesized fluorene derivatives with both p-type (hole-transporting) and n-type (electron-transporting) characteristics, with some n-channel OFETs exhibiting electron mobility of 0.0055 cm²/Vs and high on/off ratios. tandfonline.com

In the realm of OPVs , fluorene-based polymers and small molecules are utilized as both electron donor and acceptor materials. doi.orgossila.com The low-lying Highest Occupied Molecular Orbital (HOMO) energy level of fluorene is advantageous for achieving a high open-circuit voltage (Voc) in solar cell devices. doi.org Molecular engineering, often through a donor-acceptor (D-A) architecture, allows for the tuning of the material's absorption spectrum to better match the solar spectrum, thereby improving power conversion efficiency (PCE). doi.orgicm.edu.pl Spiro[fluorene-9,9'-xanthene] (SFX) based materials, for example, have been used to create dopant-free hole transporting materials that achieve PCEs up to 21.95% in perovskite solar cells. icm.edu.pl

Table 1: Performance of Select Fluorene-Based Materials in Organic Electronic Devices

Device TypeFluorene Derivative ClassKey Performance MetricReference
OLED Fluorenyl/Carbazolyl-quinolineGreen emission with EL max at 550 nm bohrium.com
OLED Phosphine oxide-substituted fluoreneBlue PHOLED, 35.6 lm/W Power Efficiency dissertationtopic.net
OFET Dicyanovinylene-functionalized fluorenen-channel, Mobility: 0.0055 cm²/Vs tandfonline.com
OPV Spiro[fluorene-9,9-xanthene] (SFX) HTMPerovskite Solar Cell, PCE: 21.95% icm.edu.pl
OPV Alternating fluorene copolymersBulk heterojunction device, Band gap: ~1.3 eV tue.nl

The inherent fluorescence of the fluorene core makes it an excellent platform for designing probes for biological imaging. researchgate.netucf.edu These probes are particularly useful in two-photon fluorescence microscopy (2PFM), which offers advantages like increased penetration depth and higher 3D spatial resolution for studying cellular processes. nih.gov

Researchers have synthesized novel fluorene-derived two-photon fluorescent probes (TPFL) by introducing specific functional groups to target distinct cellular organelles. For example, by incorporating a morpholine (B109124) group or a chlorine group, probes have been created that selectively accumulate in and allow for the imaging of lysosomes and the endoplasmic reticulum, respectively. rsc.org This allows for the simultaneous imaging of multiple organelles without significant interference. rsc.org These probes are designed to have high photostability, high fluorescence quantum yields, and large two-photon absorption cross-sections, making them well-suited for live-cell imaging and studying dynamic cellular events. nih.govresearchgate.net The development of amine-reactive fluorene-based fluorophores also enables their covalent attachment to biomolecules, serving as fluorescent tags. ucf.eduresearchgate.net

Table 2: Characteristics of Fluorene-Based Fluorescent Probes

Probe NameTarget OrganelleKey FeatureApplicationReference
TPFL-Lyso LysosomeContains a morpholine group for targeting.Specific and simultaneous imaging with TPFL-ER. rsc.org
TPFL-ER Endoplasmic ReticulumContains a chlorine group for targeting.Visualizing changes during cancer cell apoptosis. rsc.org
Amine-reactive fluorene Amine-containing biomoleculesCovalent attachment capability.Fluorescent tagging of proteins (e.g., BSA). ucf.eduresearchgate.net

Fluorene-based conjugated polymers have emerged as highly sensitive materials for the detection of nitroaromatic compounds (NACs), which are common components of explosives. nih.govacs.orgmdpi.com The detection mechanism relies on fluorescence quenching. nih.govacs.org The electron-rich fluorene polymer acts as the fluorophore (donor), while the electron-deficient NAC acts as the quencher (acceptor). acs.org Upon photoexcitation, an electron transfer occurs from the polymer to the NAC, resulting in a significant decrease in fluorescence intensity. nih.govacs.org

Three fluorene-based conjugated polymers (CP 1, CP 2, and CP 3) demonstrated exceptional sensitivity for detecting 2,4,6-trinitrophenol (TNP), also known as picric acid, in aqueous solutions. nih.govacs.org These sensors achieved remarkably low limits of detection (LOD) in the picomolar (pM) range, highlighting their potential for trace explosive detection. nih.gov The high sensitivity is attributed to a static quenching mechanism, confirmed through various spectroscopic studies. nih.gov Furthermore, sensor-coated test strips have been fabricated for the convenient on-site, solid-state detection of TNP. nih.gov Silafluorenes, where the C-9 carbon is replaced by a silicon atom, have also been successfully employed for the detection of nitroaromatics like 2,4-dinitrotoluene (B133949) (DNT) and 2,4,6-trinitrotoluene (B92697) (TNT). researchgate.net

Table 3: Detection Limits of Fluorene-Based Sensors for Nitroaromatic Compounds (NACs)

Sensor MaterialTarget AnalyteDetection Limit (LOD)MediumReference
Fluoranthene Derivatives Picric Acid (PA)2-20 ppbSolution acs.org
Fluoranthene Derivatives Trinitrotoluene (TNT)1.15 fg/cm²Contact Mode acs.org
Fluorene-based CP 1 2,4,6-Trinitrophenol (TNP)3.2 pMAqueous nih.govacs.org
Fluorene-based CP 2 2,4,6-Trinitrophenol (TNP)5.7 pMAqueous nih.govacs.org
Fluorene-based CP 3 2,4,6-Trinitrophenol (TNP)6.1 pMAqueous nih.govacs.org
Carbazole Bridged Fluorene (CBF) Trinitrotoluene (TNT)Picomolar levelWater researchgate.net

Fluorescent Probes and Bioimaging Agents (excluding clinical imaging)

Role as a Chemical Building Block in Complex Molecule Synthesis

The fluorene moiety is a versatile and fundamental building block in the synthesis of complex organic molecules and functional materials. rsc.orgcymitquimica.com Its rigid structure can be reliably incorporated into larger systems, and its active positions (C-2, C-7, C-9) are amenable to a wide range of chemical modifications. doi.orgresearchgate.net This modularity allows chemists to construct materials with precisely engineered properties. researchgate.net For instance, 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a key precursor for synthesizing a variety of semiconducting polymers via Suzuki coupling for applications in OLEDs and OPVs. ossila.com

The specific compound 2-Nitro-9H-fluoren-1-ol is commercially available and classified as an organic building block, indicating its role as a starting material or intermediate in more complex syntheses. While detailed applications of this specific nitro-alcohol derivative are not broadly documented in the reviewed literature, the functional groups (nitro and hydroxyl) suggest its potential use in creating derivatives with specific electronic properties or for further reactions. The fluorene core has been used to construct everything from stable organic radicals to isomeric motifs of pentacene (B32325) for transistor applications and hole-transporting materials for OLEDs. bohrium.comresearchgate.netnih.gov The synthesis of functionalized 9-substituted fluorene derivatives is an active area, demonstrating the core's importance in accessing novel molecular architectures. thieme-connect.de

Investigation of Tunable Optoelectronic Properties

A key advantage of fluorene-based materials is the ability to tune their optoelectronic properties through systematic molecular modification. mdpi.comroyalsocietypublishing.org20.210.105 The electronic structure, particularly the HOMO and LUMO energy levels, can be precisely controlled by attaching various electron-donating or electron-withdrawing groups to the fluorene backbone. tandfonline.commdpi.comrsc.org This donor-acceptor (D-A) strategy is a cornerstone of modern materials design. mdpi.com

For example, creating copolymers of fluorene (the donor) with an electron-accepting unit like benzotriazole results in an intramolecular charge transfer (ICT) interaction. mdpi.com This ICT effect lowers the material's optical band gap compared to the fluorene homopolymer. mdpi.com By altering the acceptor unit or modifying the π-conjugated core, the absorption and emission properties can be strongly modulated. mdpi.com Similarly, attaching electron-donating alkoxy groups to a polyfluorene-co-phenylene polymer causes a red shift in the absorption spectrum, while adding electron-withdrawing ester groups leads to a blue shift. 20.210.105 This tunability is crucial for optimizing materials for specific applications, such as aligning energy levels for efficient charge injection in OLEDs or broadening absorption in OPVs. doi.org20.210.105 Raman spectroscopy, combined with quantum chemistry calculations, has been used to probe the effects of π-conjugation and charge polarization in fluorene co-oligomers, providing a deeper understanding of these structure-property relationships. aip.org

Table 4: Effect of Substituents on the Optoelectronic Properties of Fluorene Copolymers

Polymer SystemModificationEffect on Energy LevelsSpectral ShiftReference
Polyfluorene-co-alt-phenylene Add electron-donating alkoxy groupHOMO/LUMO levels shift slightlyRed shift 20.210.105
Polyfluorene-co-alt-phenylene Add electron-withdrawing ester groupBoth HOMO and LUMO levels decreaseBlue shift 20.210.105
Fluorene-benzotriazole copolymer Elongate π-conjugated coreN/AStrong modulation of absorption/emission mdpi.com
Fluorene-dibenzothiophene-S,S-dioxide Combination of donor/acceptor groupsGround state electron polarizationN/A aip.org

Q & A

Q. Table 1: Example Synthesis Conditions from Literature

ReagentsSolvent SystemTemperatureTimeYieldReference
AgNO₃, K₂S₂O₈CH₃CN/H₂O (1:1)60°C12 h58%
HNO₃/H₂SO₄ (1:3 ratio)CH₂Cl₂0°C → 25°C4 h~45%[Adapted from 19]

Advanced: How can reaction conditions be optimized for higher yields in the synthesis of this compound?

Methodological Answer:
Optimization strategies include:

  • Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance nitration efficiency by stabilizing transition states.
  • Catalyst screening : Lewis acids like FeCl₃ or zeolites improve regioselectivity during nitration .
  • In situ monitoring : Use HPLC or TLC to track intermediate formation and terminate reactions before side products dominate.
  • Temperature gradients : Gradual warming from 0°C to room temperature minimizes decomposition of nitro intermediates.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key for identifying substitution patterns. For example, nitro groups deshield adjacent protons (δ 7.3–8.0 ppm in CDCl₃) and generate distinct carbonyl carbon signals (δ ~190 ppm) .
  • FT-IR : Nitro groups show asymmetric/symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹.
  • Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

Advanced: How can X-ray crystallography using SHELX programs resolve structural ambiguities in nitro-substituted fluorenols?

Methodological Answer:

  • Single-crystal preparation : Grow crystals via slow evaporation of saturated solutions in dichloromethane/hexane.
  • SHELX workflow :
    • Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å).
    • Structure solution : SHELXD for phase determination via direct methods.
    • Refinement : SHELXL for least-squares refinement with anisotropic displacement parameters .
  • Disorder handling : Apply PART commands in SHELXL to model disordered nitro groups or solvent molecules.

Basic: What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

  • Solubility : Moderately soluble in chlorinated solvents (CH₂Cl₂, CHCl₃) and DMSO; insoluble in hexane.
  • Stability : Light-sensitive; store in amber vials under inert gas (N₂/Ar). Decomposes above 200°C; avoid prolonged heating .

Advanced: How do computational methods complement experimental data in predicting physicochemical properties of nitrofluorenols?

Methodological Answer:

  • DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set predicts geometry, vibrational spectra, and electronic properties (e.g., HOMO-LUMO gaps).
  • Molecular dynamics (MD) : Simulate solubility parameters (logP) and aggregation behavior in solvent mixtures .
  • Validation : Compare computed NMR chemical shifts (via GIAO method) with experimental data to confirm regiochemistry .

Basic: What are common impurities encountered during synthesis, and how can they be identified?

Methodological Answer:

  • Common impurities : Over-nitrated isomers (e.g., 2,7-dinitro derivatives) or oxidation byproducts (e.g., fluorenones).
  • Detection :
    • HPLC-DAD : Retention time shifts and UV-Vis spectra (λmax ~270 nm for nitro groups).
    • GC-MS : Identify volatile byproducts like nitrobenzene .

Advanced: What analytical strategies resolve contradictory spectral data in nitrofluorenol derivatives?

Methodological Answer:

  • Multi-technique triangulation : Cross-validate NMR, IR, and X-ray data. For example, conflicting NOE effects in NMR may require crystallographic confirmation .
  • Controlled degradation studies : Hydrolyze samples and analyze fragments to backtrack structural inconsistencies .
  • Collaborative databases : Cross-reference with NIST WebBook or Cambridge Structural Database for known analogs .

Basic: What safety protocols are essential when working with nitro-substituted fluorenols?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust.
  • Waste disposal : Neutralize nitro waste with 10% NaOH before incineration .

Advanced: How can mechanistic studies using isotopic labeling elucidate reaction pathways in nitrofluorenol transformations?

Methodological Answer:

  • ¹⁵N/¹⁸O labeling : Synthesize this compound with ¹⁵N-enriched HNO₃ to track nitration mechanisms via isotope-edited NMR.
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.